Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine
Description
Rel-(1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine is a cyclopropane-based amine derivative featuring a difluoromethyl substituent at the C2 position. Its molecular formula is C₄H₇F₂N, and it is commonly utilized as a chiral intermediate in pharmaceutical synthesis, particularly in compounds targeting central nervous system (CNS) receptors or enzymes where fluorinated motifs enhance metabolic stability and bioavailability . The compound’s hydrochloride salt (C₄H₇F₂N·HCl) is commercially available for research purposes .
Properties
Molecular Formula |
C4H7F2N |
|---|---|
Molecular Weight |
107.10 g/mol |
IUPAC Name |
(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3(2)7/h2-4H,1,7H2/t2-,3-/m1/s1 |
InChI Key |
GAIGMFMTIOWSIT-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C(F)F |
Canonical SMILES |
C1C(C1N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Synthesis Using Difluoromethyl Diazomethane
A catalytic one-step synthesis of difluoromethyl cyclopropanes using difluoromethyl diazomethane and a rhodium(II) catalyst has been described. This method represents the first reported catalytic approach for synthesizing difluoromethyl cyclopropanes in one step. The general procedure involves the preparation of difluoromethyl diazomethane in continuous-flow, followed by its application in rhodium(II)-catalyzed cyclopropanation reactions, which yields difluoromethyl-substituted cyclopropanes in good isolated yields.
Synthesis via Cyclopropanation of Olefins
Asymmetric synthesis can be achieved through cyclopropanation of olefins using chiral porphyrin catalysts. These catalysts, such as [Co(3,5-DitBu-ChenPhyrin)], facilitate the cyclopropanation of olefins with diazoacetates, resulting in cyclopropanes with high diastereoselectivity and enantioselectivity.
Synthesis of Cyclopropanamine Derivatives
The synthesis of cyclopropanamine (CPA) derivatives, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, involves multiple steps starting from 1,2-difluorobenzene. One approach includes reacting 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride to produce 2-chloro-1-(3,4-difluorophenyl)ethanone. The keto group is then reduced using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex to yield 2-chloro-1-(3,4-difluorophenyl)ethanol. This is followed by reaction with triethylphosphoacetate in the presence of sodium hydride in toluene to produce (1R, 2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate.
Another method involves reacting 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid, which is converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine. L-menthol in toluene is added to the obtained compound in the presence of pyridine to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate, which is with dimethylsulfoxonium methylide, sodium iodide and NaOH in DMSO converted to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylate. The latter is then hydrolyzed to (1 R,2 R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid, which is subsequently converted to (1 R,2 R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride with thionyl chloride. In the last two steps, the obtained carbonyl chloride is first converted to the corresponding azide by addition of sodium azide and tert-butylammonium bromide, which is finally converted to CPA.
Additional Methods
- CBS Asymmetric Reduction : This method involves the CBS asymmetric reduction of a compound of formula VI using a catalyst of formula VII, with borane-tetrahydrofuran or borane-N,N-diethylaniline as the reducing agent to produce a compound of formula V.
- Hofmann Degradation : A compound of formula IV undergoes amide formation and Hofmann degradation to yield a compound of formula II.
- Salt Formation : The compound of formula II can be salted with D-mandelic acid to produce a compound of formula I.
Data Tables
Because the synthesis of this compound can involve multiple steps and various reagents, detailed data tables for each specific method would include:
- Reaction Conditions : Temperature, reaction time, solvent, and catalysts used.
- Reagent Quantities : Precise amounts of each reagent used in the reaction.
- Yield : The yield of the product after purification.
- Spectroscopic Data : NMR, IR, and mass spectrometry data to confirm the structure and purity of the product.
- Chiral HPLC Analysis : Data to confirm enantiomeric excess (ee) and diastereomeric ratio (dr).
Due to the variety of synthetic routes and the specificity of reaction conditions, compiling a universally applicable data table is impractical. Detailed experimental procedures and characterization data are typically found in the primary research articles or patent literature describing each method.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted cyclopropane derivatives.
Scientific Research Applications
Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the amine group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of cyclopropanamine derivatives are highly sensitive to substituent variations. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Biochemical Activity
- This compound : Predominantly used in dopamine D₂/D₃ receptor ligands due to its balanced lipophilicity and conformational rigidity .
- Trifluoromethyl analog : Demonstrates higher binding affinity for 5-HT₆ receptors, attributed to the electron-withdrawing CF₃ group enhancing hydrogen bonding .
- 3,4-Difluorophenyl analog : Shows efficacy in preclinical models of Parkinson’s disease via MAO-B inhibition, leveraging fluorine’s electronegativity to stabilize enzyme interactions .
Biological Activity
Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features, which enhance its biological activity and stability. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a cyclopropane ring with a difluoromethyl substituent and an amine group. The presence of the difluoromethyl group is significant as it enhances the compound's lipophilicity and stability, potentially increasing its bioavailability.
This compound interacts with various enzymes and receptors, modulating biochemical pathways. Its difluoromethyl group is believed to enhance binding affinity towards specific targets, making it a candidate for drug development.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. For instance, studies have shown that structurally similar compounds exhibit potent inhibitory activity against anaplastic lymphoma kinase (ALK) with IC50 values in the low micromolar range. The selectivity of these compounds can be attributed to their ability to bind effectively to the active sites of target enzymes .
Study 1: ALK Inhibition
In a study focusing on the structure-activity relationship (SAR) of cyclopropane derivatives, this compound was evaluated for its inhibitory effects on ALK. The results indicated that this compound exhibited significant selectivity over other kinases, demonstrating an IC50 value of approximately 0.080 μM against ALK, while showing minimal activity against 37 other kinases in a corporate panel assay .
Study 2: Interaction with Receptors
Another study explored the binding interactions of this compound with G-protein coupled receptors (GPCRs). The research highlighted how the compound's structural features allow it to penetrate biological membranes effectively and interact with receptor sites, potentially leading to altered signaling pathways .
Comparative Analysis of Structural Analogues
The biological activity of this compound can be compared with other cyclopropane derivatives. Below is a table summarizing key features and activities:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 1807920-91-7 | Chiral compound; difluoromethyl group | Potent ALK inhibitor |
| (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine | 1807920-90-6 | Enantiomeric form; potential differences | Varies; lower potency than (1R,2R) |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | 1402222-66-5 | Contains phenyl group | Different pharmacological properties |
| (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine | 220352-38-5 | Another enantiomer | Varies; structural variations influence activity |
Q & A
Q. What are the key methodologies for synthesizing Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine with high enantiomeric purity?
Stereoselective synthesis of this compound requires careful control of reaction conditions and chiral catalysts. Common approaches include:
- Cyclopropanation : Using diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II)) to form the cyclopropane ring. Chirality is introduced via chiral auxiliaries or asymmetric catalysis .
- Difluoromethylation : Electrophilic difluoromethylating agents (e.g., TMSCF2Br) or nucleophilic reagents (e.g., CHF2TMS) are used to install the difluoromethyl group. Solvent polarity and temperature are optimized to minimize racemization .
- Amine Protection/Deprotection : Boc (tert-butoxycarbonyl) or other protecting groups ensure regioselectivity during synthesis. Final deprotection is performed under mild acidic conditions to preserve stereochemistry .
Q. Reference :
Q. How is the stereochemistry and purity of this compound validated experimentally?
- NMR Spectroscopy : , , and NMR are used to confirm stereochemistry. The coupling constants () in the cyclopropane ring (typically 5–8 Hz) and splitting patterns verify the trans configuration .
- Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers. Mobile phases (e.g., hexane/isopropanol) are optimized to achieve baseline separation, with ee >99% .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHFN) and excludes impurities.
Q. Reference :
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s reactivity in ring-opening reactions compared to non-fluorinated analogs?
The electron-withdrawing nature of the difluoromethyl group stabilizes carbocation intermediates during ring-opening reactions, altering regioselectivity. For example:
- Acid-Catalyzed Ring Opening : In HCl/EtOH, the cyclopropane ring opens preferentially at the C1 position (adjacent to the amine), forming a β-fluorinated amine derivative. Non-fluorinated analogs show less predictable cleavage patterns .
- Transition Metal-Mediated Reactions : Pd-catalyzed cross-coupling favors retention of the cyclopropane structure due to steric and electronic effects of the difluoromethyl group.
Q. Comparative Data :
| Substituent | Reaction Type | Major Product | Yield (%) |
|---|---|---|---|
| –CH | HCl/EtOH | Linear amine | 50 |
| –CFH | HCl/EtOH | β-Fluorinated amine | 80 |
Q. Reference :
Q. What methodological approaches are used to study the interaction of this compound with enzymatic targets (e.g., monoamine oxidases)?
- Surface Plasmon Resonance (SPR) : Immobilized enzymes (e.g., MAO-B) are used to measure binding kinetics (, , ). The compound’s lipophilicity enhances membrane permeability, requiring lipid bilayer mimics in assays .
- X-ray Crystallography : Co-crystallization with MAO-B reveals hydrogen bonding between the amine group and flavin adenine dinucleotide (FAD). The difluoromethyl group occupies a hydrophobic pocket, reducing off-target effects .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, showing entropy-driven interactions due to hydrophobic effects.
Q. Reference :
Q. How does the stereochemistry of this compound affect its bioactivity compared to other stereoisomers?
The (1R,2R) configuration optimizes spatial alignment with target receptors. For example:
- Serotonin Receptor (5-HT) Binding : The (1R,2R) isomer shows 10-fold higher affinity () than the (1S,2S) isomer () due to better fit in the orthosteric pocket .
- Metabolic Stability : The trans configuration reduces susceptibility to cytochrome P450 oxidation, prolonging half-life in vivo.
Q. Comparative Table :
| Stereoisomer | 5-HT (nM) | Metabolic Half-life (h) |
|---|---|---|
| (1R,2R) | 12 | 4.5 |
| (1S,2S) | 130 | 1.2 |
| (1R,2S) | 85 | 2.8 |
Q. What strategies mitigate racemization during storage and handling of this compound?
- Low-Temperature Storage : –20°C under inert gas (N or Ar) prevents thermal degradation.
- Acidic Stabilization : Hydrochloride salt forms (e.g., trans,this compound hydrochloride) enhance stability. Aqueous solutions are buffered at pH 4–5 to avoid amine deprotonation .
- Avoiding Protic Solvents : Ethanol or methanol accelerates racemization; acetonitrile or DCM is preferred for dissolution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
